6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a heterocyclic compound that exhibits significant potential in various scientific fields, particularly in medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a pyridine moiety, which contributes to its biological activity and chemical properties.
The compound is documented in several chemical databases, including PubChem and BenchChem, where it is recognized for its synthetic pathways and applications in research.
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its rings.
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can be achieved through various methods, primarily involving cyclization reactions. One notable method includes the cyclization of 2,6-dichloro-4-methylnicotinonitrile with hydrazine derivatives.
A specific synthesis route involves:
The molecular formula of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is , with a molecular weight of approximately 175.19 g/mol. The compound features a hydroxyl group (-OH) at the pyridine ring, contributing to its reactivity and solubility characteristics.
The InChI (International Chemical Identifier) for this compound is:
This structural representation aids in understanding the compound's chemical behavior and potential interactions with biological targets.
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can undergo several chemical reactions:
The reactivity of this compound can be exploited to synthesize derivatives with enhanced pharmacological properties or to create complex molecules for research purposes.
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is the receptor tyrosine kinase known as mesenchymal epithelial transition factor (MET).
This compound acts as an inhibitor of MET kinase activity, disrupting signaling pathways that are crucial for tumor growth and metastasis.
By inhibiting MET, the compound affects the hepatocyte growth factor (HGF)/MET pathway, which plays a significant role in various cellular processes associated with cancer progression.
Preclinical studies indicate that this compound exhibits favorable pharmacokinetic properties, suggesting its potential efficacy in therapeutic applications .
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically appears as a solid at room temperature. Its solubility in polar solvents like water and ethanol makes it suitable for various applications in biological assays.
The presence of both nitrogen and oxygen heteroatoms in its structure contributes to its reactivity profile. The hydroxyl group enhances hydrogen bonding capabilities, affecting solubility and interaction with biological targets.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has garnered attention for its potential applications in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: